molecular formula C23H19N3O2 B2700783 2-methyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide CAS No. 1105235-69-5

2-methyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide

Cat. No.: B2700783
CAS No.: 1105235-69-5
M. Wt: 369.424
InChI Key: YBFQOGNYCXJPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of 2-aminobenzamide with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the aromatic rings or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-methyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazoline: Lacks the benzamide group but shares the quinazolinone core.

    N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide: Similar structure but without the additional methyl group on the benzamide moiety.

Uniqueness

2-methyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide is unique due to the presence of both the quinazolinone core and the benzamide group, which confer distinct chemical and biological properties. The additional methyl groups enhance its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-methyl-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-15-8-6-7-11-19(15)22(27)25-17-12-13-21-20(14-17)23(28)26(16(2)24-21)18-9-4-3-5-10-18/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFQOGNYCXJPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.